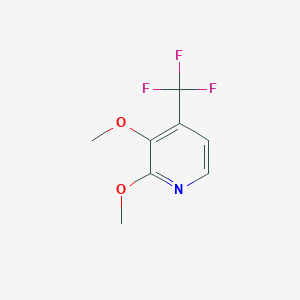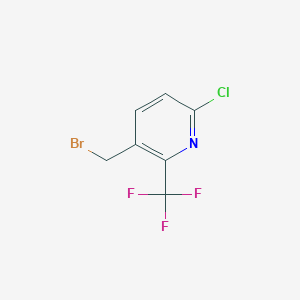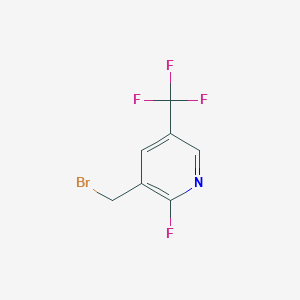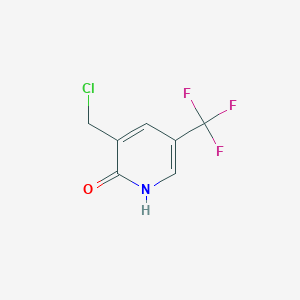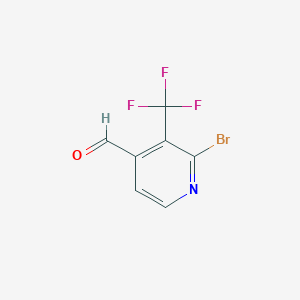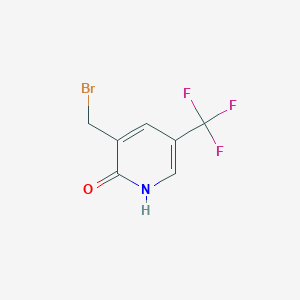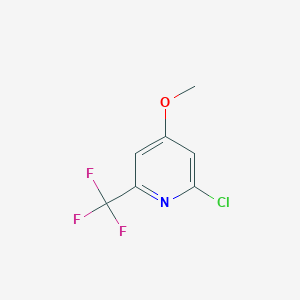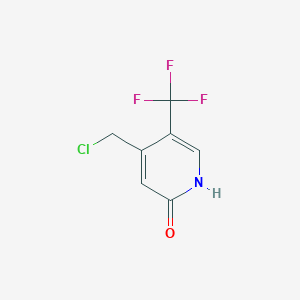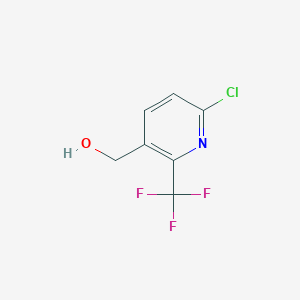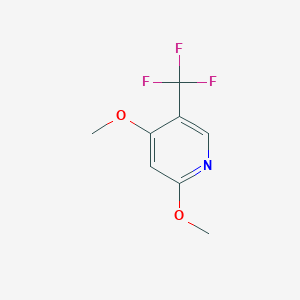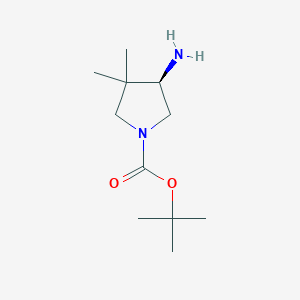
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
概要
説明
The tert-butyl group is a type of functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . This group is known for its unique reactivity pattern due to the crowded nature of the three methyl groups .
Synthesis Analysis
Tert-butyl groups can be introduced into organic compounds using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R)-4-tert-butyl-3-ethylheptane, contains a total of 40 bonds, including 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
The crowded nature of the tert-butyl group can elicit a unique reactivity pattern. This group can participate in various chemical transformations, and its presence can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol is a flammable liquid that causes serious eye irritation and may be harmful if inhaled .科学的研究の応用
Synthesis and Characterization
Synthesis of Key Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin synthesis, demonstrates the compound's role in biosynthesis of fatty acids, sugars, and α-amino acids. This intermediate is synthesized from L-cystine, highlighting its importance in metabolic cycles (Qin et al., 2014).
Development of Piperidine Derivatives : The compound is used for the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, valuable synthons for creating diverse piperidine derivatives (Moskalenko & Boev, 2014).
Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are used as chiral auxiliaries and as chiral Aib building blocks in dipeptide synthesis. This application emphasizes its utility in preparing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Chemical Analysis and Structural Studies
Crystal and Molecular Structure Analysis : X-ray crystallographic analysis is employed to characterize the crystal and molecular structure of various derivatives, providing insights into their molecular configurations and potential applications in various fields (Çolak et al., 2021).
Use in Dynamic Kinetic Resolution : The compound serves as a chiral auxiliary in dynamic kinetic resolution, demonstrating its role in stereoselective carbon−carbon bond formation. This has implications for the synthesis of biologically active compounds (Kubo et al., 1997).
Biomedical and Pharmaceutical Research
Influenza Neuraminidase Inhibitors : Research includes the development of potent inhibitors of influenza neuraminidase, indicating its relevance in antiviral drug development (Wang et al., 2001).
Histamine H4 Receptor Ligands : The compound is part of the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting its application in developing anti-inflammatory and pain relief medications (Altenbach et al., 2008).
作用機序
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Mode of Action
This group is used in a variety of organic compounds, highlighting its characteristic applications .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with the tert-butyl group have been used in the synthesis of various organic compounds, indicating their potential role in chemical transformations .
Action Environment
The synthesis of compounds with the tert-butyl group has been achieved using flow microreactor systems, suggesting that the synthesis process can be more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
生化学分析
Biochemical Properties
Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase and myoglobin, influencing their activity and stability . The nature of these interactions often involves binding to specific sites on the enzymes, leading to changes in their conformation and activity. Additionally, this compound can act as a substrate or inhibitor in various biochemical pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor (Nrf2), leading to changes in oxidative stress responses and antioxidant defenses . Additionally, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell function and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability and degradation of this compound can impact its long-term effects on cellular function, with potential implications for in vitro and in vivo studies. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, with potential implications for its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


